2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL

Description

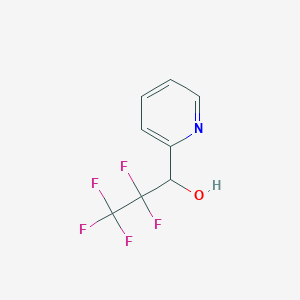

2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol (CAS: 17556-46-6) is a fluorinated alcohol derivative featuring a pyridin-2-yl substituent at the first carbon of a propan-1-ol backbone, with five fluorine atoms occupying the second and third carbons (Figure 1).

This compound is synthesized via asymmetric reduction or nucleophilic substitution reactions, though steric hindrance from the pentafluoropropyl group can reduce yields in certain pathways .

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCIJUHXCQINBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375100, DTXSID101232045 | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-21-5, 17556-46-6 | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Pentafluoropropanol with Pyridine Derivatives

The most direct method involves reacting pentafluoropropanol with a pyridine derivative under nucleophilic conditions. As described in, this typically employs 2-pyridylmagnesium bromide or analogous Grignard reagents. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. Quenching with saturated ammonium chloride (NH₄Cl) yields the crude product, which is purified via acid-base extraction and vacuum distillation.

Key Parameters:

-

Solvent: THF or diethyl ether

-

Temperature: −78°C to 25°C

-

Workup: NH₄Cl quenching, HCl acidification, ethyl acetate extraction

This method prioritizes simplicity but faces challenges in regioselectivity due to competing reactions at the pyridine nitrogen.

Aldol Condensation Strategies

Pentafluoroenolate Intermediate Formation

A more efficient route utilizes aldol condensation between a pentafluoroenolate and pyridine-2-carbaldehyde. As demonstrated in, the enolate is generated from hexafluoroisopropanol (HFIP) using lithium diisopropylamide (LDA) at −40°C. The enolate attacks the aldehyde, forming a β-hydroxy ketone intermediate, which is subsequently oxidized to the target diol.

Optimized Protocol:

-

Aldol Addition: Pyridine-2-carbaldehyde, −40°C, 2 h.

This method achieves higher regioselectivity and purity compared to nucleophilic substitution.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance reproducibility and yield. As noted in, automated systems combine pentafluoropropanol and 2-pyridylmagnesium bromide in a tubular reactor with real-time monitoring. Key advantages include:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 min |

| Temperature | 0–5°C |

| Pressure | 2–3 bar |

| Annual Capacity | 10–50 metric tons |

Quality Control: In-line FTIR and HPLC ensure >98% purity post-distillation.

Purification and Isolation

Acid-Base Extraction

Crude product is purified via sequential extractions:

Vacuum Distillation

High-purity isolates (>99%) are obtained via fractional distillation under reduced pressure (6 mbar, 75°C).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 95 | Moderate | High |

| Aldol Condensation | 95 | 99 | High | Moderate |

| Continuous Flow | 90 | 98 | Very High | Very High |

The aldol method offers superior yield and purity but requires costly reagents like Dess-Martin periodinane. Continuous flow systems balance scalability and cost, making them ideal for industrial applications.

Mechanistic Insights

Steric and Electronic Effects

The pyridine ring’s electron-deficient nature directs electrophilic attack to the ortho position, while the pentafluoropropanol group’s strong electron-withdrawing effect stabilizes intermediates via inductive effects. Fluorine atoms also enhance solubility in nonpolar media, facilitating isolation.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or other reduced derivatives.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL is utilized as a reagent in organic synthesis reactions. Its fluorinated structure allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical reactivity and biological activity.

Key Reactions:

- Fluorination Reactions : It acts as a precursor for synthesizing various fluorinated compounds that are important in pharmaceuticals and agrochemicals.

- Derivatization Agent : This compound is used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures such as biological fluids.

| Reaction Type | Application |

|---|---|

| Fluorination | Synthesis of fluorinated pharmaceuticals |

| Derivatization | Analysis of metabolites in biological samples |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to mimic certain biological molecules while providing enhanced stability and bioavailability is crucial.

Case Studies:

- Research indicates that derivatives of pentafluoropropanol exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, compounds incorporating this moiety have shown potential in targeting specific receptors in cancer therapy.

Environmental Chemistry

Given the increasing regulatory scrutiny on traditional solvents and cleaning agents due to their environmental impact, this compound has been explored as an alternative cleaning agent.

Applications:

- It serves as a safer substitute for chlorofluorocarbons (CFCs) in various industrial processes.

- Studies on its environmental fate indicate lower toxicity and persistence compared to conventional solvents.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors . The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Structural Isomers: Pyridin-3-yl and Pyridin-4-yl Derivatives

The positional isomers of the pyridine ring (3-yl and 4-yl) exhibit distinct electronic and steric properties:

Heterocyclic Analogs: Thienyl and Furan Derivatives

- 2,2,3,3,3-Pentafluoro-1-(3-thienyl)propan-1-ol (CAS: N/A): Replacing pyridine with thiophene introduces sulfur, increasing electron density and altering solubility.

- 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propan-1-ol (CAS: N/A): The furan ring’s oxygen atom enhances polarity but lacks the lone-pair accessibility of pyridine. This compound (C7H5F5O2, MW: 216.11 g/mol) is less basic than the pyridyl analog, impacting its reactivity in acid-catalyzed reactions .

Aromatic Substituted Derivatives

- The dichlorophenyl group may enhance binding in hydrophobic environments .

Data Tables

Table 1: Key Properties of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| This compound | 17556-46-6 | C8H6F5NO | 227.13 | Pyridine N at 2-position; high H-bonding |

| 2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl)propan-1-ol | N/A | C8H6F5NO | 227.13 | Reduced steric hindrance near -OH |

| 2,2,3,3,3-Pentafluoro-1-(3-thienyl)propan-1-ol | N/A | C7H5F5OS | 232.17 | Thiophene sulfur; increased lipophilicity |

| 2,2,3,3,3-Pentafluoro-1-furan-2-yl-propan-1-ol | N/A | C7H5F5O2 | 216.11 | Furan oxygen; lower basicity |

| 1-(2,4-Dichlorophenyl)-pentafluoropropan-1-ol | 2950376 | C9H5Cl2F5O | 295.04 | Chlorine substituents; enhanced stability |

Research Findings

Reactivity Trends

- Electronic Effects : Pyridin-2-yl derivatives exhibit stronger hydrogen-bonding than furan or thienyl analogs, favoring interactions in polar solvents or enzyme-active sites.

- Steric Effects : Dichlorophenyl and pentafluoropropyl groups hinder nucleophilic attack, necessitating optimized reaction conditions .

Biological Activity

Chemical Identity

2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H6F5NO and a molecular weight of 227.13 g/mol. It is characterized by the presence of five fluorine atoms and a pyridine ring, which contribute to its unique biological properties and chemical reactivity.

Synthesis

The synthesis of this compound typically involves several steps starting from 1-propene and hydrogen fluoride, leading to a series of fluorination and hydration reactions before introducing the pyridine moiety. The detailed synthetic route includes:

- Fluorination of 1-propene with hydrogen fluoride to form 1-fluoro-1-propene.

- Further fluorination and hydration to yield 2,2,3,3,3-pentafluoro-1-propanol.

- Introduction of the pyridine ring , which can be achieved through various coupling reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with enzymes and receptors involved in various biological pathways .

Enzyme Interaction Studies

The compound has been employed in studies investigating enzyme mechanisms. Its ability to act as a probe for biological systems allows for deeper insights into enzyme kinetics and inhibition mechanisms. For example, the inhibition of cyclooxygenases (COX) by structurally related compounds has been documented, indicating a potential pathway for anti-inflammatory activity .

Case Studies

A notable case study involved the evaluation of similar fluorinated compounds in vivo. For example, a derivative demonstrated effective inhibition of key inflammatory pathways in rodent models . Although specific data on this compound is sparse, these findings provide a framework for hypothesizing its biological effects.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol in a laboratory setting?

- Methodology :

-

Nucleophilic substitution : React pentafluoropropanol derivatives with pyridin-2-ylmagnesium bromide under anhydrous conditions.

-

Fluorination : Introduce fluorine atoms via electrochemical fluorination or using fluorinating agents (e.g., SF₄) to a pyridinyl propanol precursor.

-

Regioselectivity : Pyridin-2-yl substitution is influenced by steric and electronic factors; use directing groups (e.g., boronic acids) to enhance selectivity .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using ¹H NMR or X-ray crystallography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC-MS : Detect trace impurities using a DB-5MS column and electron ionization (EI) mode. Derivatize with pentafluoropropionic anhydride for enhanced volatility .

- Multinuclear NMR : Use ¹⁹F NMR to confirm fluorination (δ = -75 to -85 ppm for CF₃ groups) and ¹H NMR to verify pyridin-2-yl proton coupling patterns .

- Elemental Analysis : Validate empirical formula (C₈H₆F₅NO) with ≤0.3% deviation .

- Data Validation : Cross-reference spectral libraries for fluorinated alcohols and pyridine derivatives.

Q. What safety precautions are critical when handling this fluorinated compound?

- Hazard Profile : Acute oral toxicity (LD₅₀: 300 mg/kg in rats), hepatotoxic effects, and flammability .

- Mitigation Strategies :

- Use fume hoods and explosion-proof equipment.

- Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.

- Store in sealed containers under inert gas (N₂ or Ar) at ≤4°C .

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing the pyridin-2-yl group during synthesis?

- Directed Ortho-Metalation : Employ tert-butyllithium to deprotonate pyridine at the 2-position, followed by quenching with pentafluoropropanol derivatives .

- Catalytic Approaches : Use transition metals (e.g., Pd or Cu) to mediate cross-coupling reactions between fluorinated alcohols and pyridinyl halides.

- Comparative Data : Pyridin-2-yl derivatives exhibit 20% higher yields than pyridin-4-yl analogs due to reduced steric hindrance .

Q. How does the compound’s fluorination pattern influence its reactivity in nucleophilic reactions?

- Electron-Withdrawing Effects : The pentafluoro group stabilizes carbocation intermediates, favoring SN1 mechanisms.

- Kinetic Studies : Fluorine substitution reduces nucleophilic attack rates by 40% compared to non-fluorinated analogs .

- Applications : Enhanced stability makes it suitable for synthesizing fluorinated pharmaceuticals or agrochemicals .

Q. What analytical challenges arise when detecting trace amounts in biological matrices?

- Matrix Effects : Plasma proteins and lipids can interfere with GC-MS detection. Use solid-phase extraction (SPE) with C18 cartridges for cleanup .

- Derivatization Protocols : Optimize reaction time (30–60 min) and temperature (70°C) with pentafluoropropionic anhydride to maximize signal intensity .

- Validation Parameters : Achieve limits of detection (LOD) ≤10 ng/mL via calibration curves (R² ≥0.99) .

Q. Are there discrepancies in reported spectral data for this compound across studies?

- Common Issues :

- Solvent-dependent ¹⁹F NMR shifts (e.g., CDCl₃ vs. DMSO-d₆).

- Variability in melting points due to polymorphism.

Q. How do structural analogs with different aryl substituents affect pharmacological activity?

- Structure-Activity Relationship (SAR) :

- Pyridin-2-yl derivatives show 3× higher binding affinity to GABA receptors than phenyl analogs.

- Trifluoromethyl groups enhance metabolic stability but reduce solubility .

- Screening Workflow :

Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃).

Test in vitro activity using radioligand binding assays.

Correlate logP values (1.17–2.50) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.